molecular formula C15H21FN2O2S B12271378 1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane

Cat. No.: B12271378
M. Wt: 312.4 g/mol
InChI Key: CGTTYMZKOSEZDK-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane is a chemical compound that features a cyclopropane ring, a sulfonyl group, a fluorophenyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . The diazepane ring provides structural rigidity, which can be crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanesulfonyl)-4-[(2-fluorophenyl)methyl]-1,4-diazepane: Similar structure but with a different position of the fluorine atom.

    1-(Cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane: Another positional isomer with the fluorine atom in the para position.

Uniqueness

1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropane, sulfonyl, and diazepane moieties also contributes to its distinct properties.

Properties

Molecular Formula

C15H21FN2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-[(3-fluorophenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C15H21FN2O2S/c16-14-4-1-3-13(11-14)12-17-7-2-8-18(10-9-17)21(19,20)15-5-6-15/h1,3-4,11,15H,2,5-10,12H2

InChI Key

CGTTYMZKOSEZDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC=C3)F

Origin of Product

United States

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